molecular formula C17H20ClN3O2 B11782928 tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate

tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate

Cat. No.: B11782928
M. Wt: 333.8 g/mol
InChI Key: HFNKONYNTHHWTI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyrimidine ring, and a methylbenzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloropyrimidine Ring: The chloropyrimidine ring can be synthesized through the reaction of appropriate pyrimidine precursors with chlorinating agents.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Methylbenzylcarbamate Moiety: This step involves the reaction of the chloropyrimidine intermediate with a methylbenzylamine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
  • tert-Butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
  • N-(tert-butyl)-6-chloropyrimidin-4-amine

Uniqueness

tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

tert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate

InChI

InChI=1S/C17H20ClN3O2/c1-11-7-12(14-8-15(18)21-10-20-14)5-6-13(11)9-19-16(22)23-17(2,3)4/h5-8,10H,9H2,1-4H3,(H,19,22)

InChI Key

HFNKONYNTHHWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C

Origin of Product

United States

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